BenchChemオンラインストアへようこそ!

midkine

Receptor Signaling JAK/STAT Pathway Cancer Biology

Midkine (MK, CAS 137497-38-2) is a secreted, heparin-binding growth factor of approximately 13.3 kDa that shares roughly 50% sequence identity and 87% interspecies homology with its sole family member, pleiotrophin (PTN). Despite this structural similarity, MK demonstrates distinct, non-redundant biological activities.

Molecular Formula C12H16N2
Molecular Weight 0
CAS No. 137497-38-2
Cat. No. B1177420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemidkine
CAS137497-38-2
Molecular FormulaC12H16N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midkine (CAS 137497-38-2): A Non-Redundant Heparin-Binding Growth Factor for Targeted Oncology and Neuroscience Research


Midkine (MK, CAS 137497-38-2) is a secreted, heparin-binding growth factor of approximately 13.3 kDa that shares roughly 50% sequence identity and 87% interspecies homology with its sole family member, pleiotrophin (PTN) [1]. Despite this structural similarity, MK demonstrates distinct, non-redundant biological activities. It is a developmentally regulated protein that is re-expressed in adulthood primarily under pathological conditions, including multiple cancers, chronic inflammation, and tissue injury [2] [3]. MK exerts its effects by engaging a unique, high-affinity receptor complex containing receptor-type protein tyrosine phosphatase zeta (PTPζ), syndecans, anaplastic lymphoma kinase (ALK), and LRP1, triggering downstream signaling cascades including JAK/STAT, PI3K, and ERK pathways [2].

Why Midkine and Pleiotrophin Are Not Functionally Interchangeable: Critical Evidence from Knockout Models and Signaling Specificity


Despite their high structural homology, midkine (MK) and pleiotrophin (PTN) cannot be substituted for one another in research or therapeutic contexts due to critical, quantifiable differences in their signaling and in vivo functions. While both factors are often described as functionally redundant [1], studies in knockout models reveal that this redundancy is incomplete and highly context-dependent. For instance, MK, but not PTN, is essential for the extinction of alcohol-induced conditioned place preference in mice [2]. Furthermore, at the molecular level, MK uniquely binds a >200 kDa cell-surface receptor complex with a very high affinity (Kd = 0.07 nM) and stimulates JAK/STAT-mediated tyrosine phosphorylation, a pathway that is not activated by PTN [3]. Substituting MK with PTN in an assay or model would therefore fail to recapitulate this specific signaling axis, leading to inaccurate or null results. The evidence below quantifies these non-redundant roles, demonstrating why the selection of a specific, well-characterized source of recombinant midkine is critical for scientific reproducibility.

Quantitative Differentiation of Midkine (CAS 137497-38-2) Against Its Closest Analogs


Midkine Activates a Unique JAK/STAT Signaling Receptor Complex with Sub-Nanomolar Affinity, Unlike Pleiotrophin

Midkine (MK) specifically binds to a cell-surface protein or complex with a molecular mass >200 kDa and a high affinity (Kd = 0.07 ± 0.01 nM). Crucially, MK, but not pleiotrophin (PTN), stimulates the tyrosine phosphorylation of several cellular proteins (100, 130, and 200+ kDa) and recruits JAK1 and JAK2, indicating a unique signaling pathway [1].

Receptor Signaling JAK/STAT Pathway Cancer Biology Growth Factors

Midkine Knockout (Mk-/-) Confers a Specific Behavioral Phenotype in Alcohol Extinction Not Observed in Pleiotrophin Knockouts

In a head-to-head genetic study, midkine knockout (Mk-/-) mice exhibited a significantly higher percentage of efficient extinction of alcohol-induced conditioned place preference (CPP) compared to wild-type controls. This enhanced extinction phenotype was not observed in pleiotrophin knockout (Ptn-/-) mice, which showed no significant difference from wild-type mice [1].

Neuroscience Behavioral Pharmacology Knockout Model Alcohol Use Disorder

Midkine Demonstrates High Diagnostic Accuracy (AUC 91%) for AFP-Negative Hepatocellular Carcinoma, Outperforming Alternative Biomarkers

A systematic review and meta-analysis of five studies (286 patients) found that serum midkine (MDK) has a pooled sensitivity of 76% (95% CI 70–81%), specificity of 85% (95% CI 82–87%), and an area under the receiver operating characteristic curve (AUC) of 91% for diagnosing alpha-fetoprotein (AFP)-negative hepatocellular carcinoma (HCC) [1]. A separate clinical study directly compared MDK to AFP, osteopontin (OPN), and dickkopf-1 (DKK1) for HCC diagnosis, finding that MDK had superior diagnostic performance, particularly for NASH-related HCC, and detected 59.18% of AFP-negative HCC cases at an optimal cutoff of 0.44 ng/ml [2].

Clinical Diagnostics Biomarker Hepatocellular Carcinoma Oncology

Midkine (MK) Regulates Pleiotrophin (PTN) Gene Expression in an Organ-Specific Manner, Demonstrating Hierarchical Control

Analysis of MK- and PTN-deficient mice revealed that midkine regulates PTN gene expression with high organ specificity. In Mk-/- mice, Ptn mRNA levels were significantly upregulated in several organs, most notably a ~230-fold increase in the heart and significant increases in the spinal cord, dorsal root ganglia, eye, aorta, bladder, and urethra. In contrast, no differences in Mk gene expression were detected in any organ of Ptn-/- mice [1].

Gene Regulation Developmental Biology Functional Redundancy Transcriptional Control

High-Impact Applications for Midkine (CAS 137497-38-2) in Research and Industry


Investigating Non-Redundant JAK/STAT Signaling in Oncology

Researchers studying the activation of JAK/STAT signaling in tumor microenvironments should select recombinant midkine (MK) rather than pleiotrophin (PTN). As demonstrated by Owada et al., MK uniquely binds to a high-affinity receptor complex (Kd = 0.07 nM) and induces JAK1/2-dependent tyrosine phosphorylation, a pathway not stimulated by PTN [1]. Using MK ensures that this specific, clinically relevant signaling axis is properly activated in cell-based assays for drug screening or mechanistic studies.

Developing Companion Diagnostics for AFP-Negative Hepatocellular Carcinoma (HCC)

Midkine is a validated, high-performance biomarker for detecting hepatocellular carcinoma (HCC) in patients who test negative for alpha-fetoprotein (AFP), the current standard-of-care marker. Meta-analysis confirms a pooled diagnostic AUC of 91% for this difficult-to-diagnose population [1]. Commercial ELISA kit developers and clinical laboratories should prioritize midkine as a complementary or alternative analyte, as it significantly increases diagnostic yield compared to AFP alone and outperforms other candidate biomarkers like osteopontin and DKK-1, especially in NASH-related HCC [2].

In Vivo Modeling of Addiction-Related Learning and Memory Extinction

For neuroscientists studying the neurobiology of addiction, specifically the extinction of drug-seeking behavior, midkine knockout (Mk-/-) models or modulation of the MK pathway are essential. A direct comparison with pleiotrophin knockout (Ptn-/-) mice revealed that the facilitation of extinction for alcohol-induced conditioned place preference is a phenotype specific to the loss of MK, not PTN [1]. Research aimed at understanding or therapeutically targeting relapse mechanisms should therefore focus on MK, as PTN appears to play a non-redundant, but different, role in this process.

Cardiac Development and Compensatory Gene Regulation Studies

Midkine is a critical tool for research into organ-specific developmental biology and genetic compensation. Studies have shown that MK acts as a master regulator of the PTN/MK gene family in the heart, where its absence triggers a massive ~230-fold compensatory increase in PTN expression [1]. Experiments designed to map transcriptional networks or understand cardiac-specific developmental pathways must utilize MK as the primary variable to observe this regulatory hierarchy, which cannot be studied using PTN.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for midkine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.